2,3'-Difluoro-4,4'-bis(2-propen-1-yloxy)-1,1'-biphenyl
Description
Properties
Molecular Formula |
C18H16F2O2 |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-fluoro-1-(3-fluoro-4-prop-2-enoxyphenyl)-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C18H16F2O2/c1-3-9-21-14-6-7-15(16(19)12-14)13-5-8-18(17(20)11-13)22-10-4-2/h3-8,11-12H,1-2,9-10H2 |
InChI Key |
QPLRSMLYLWZSAK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)OCC=C)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Fluorinated Biphenyl Derivatives
Functional Group Variations: Propenyloxy vs. Spiro/Aza Substituents
Compounds 6 and 7 from are biphenyl-based spiroazetidinones and spirononanones, which demonstrate antinociceptive activity . Unlike the target compound, these derivatives incorporate nitrogen-containing spiro rings, enabling biological interactions. The absence of such heterocycles in this compound suggests divergent applications—e.g., materials science vs. pharmaceuticals—highlighting how substituent choice dictates functionality.
Halogenation Patterns: Fluoro vs. Chloro Derivatives
Halogenated biphenyls like 2,3',4,4',5',6-hexachloro-1,1'-biphenyl () are environmentally persistent due to C-Cl bond stability . Fluorine’s electron-withdrawing nature also enhances thermal and oxidative stability compared to chloro analogs.
Preparation Methods
Formation of the Biphenyl Core with Fluorine Substituents
- Method: Transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, are the preferred approach to construct biphenyl derivatives with fluorine substituents.
- Reagents:
- Aryl halides (e.g., fluorinated iodobenzenes or bromobenzenes)
- Fluorinated arylboronic acids or esters
- Palladium catalysts (e.g., Pd(PPh3)4)
- Bases such as potassium phosphate (K3PO4) or sodium tert-butoxide
- Conditions: Reflux in mixed solvents like tetrahydrofuran (THF) and water under inert atmosphere to promote coupling and minimize side reactions.
- Outcome: Formation of 2,3-difluorobiphenyl intermediates with high regioselectivity and yields around 50-70% reported in similar biphenyl syntheses.
Introduction of Propenyloxy Groups (Etherification)
- Method: Nucleophilic substitution of hydroxyl groups on biphenyl precursors with allyl bromide or allyl chloride under basic conditions.
- Reagents:
- Biphenyl diol or hydroxy-substituted biphenyl intermediate
- Allyl halides (2-propen-1-yl bromide or chloride)
- Base such as potassium carbonate (K2CO3) or sodium hydride (NaH)
- Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone at moderate temperatures (50-80°C) to facilitate ether bond formation.
- Outcome: Formation of bis(2-propen-1-yloxy) substituted biphenyl with minimal side reactions if reaction time and temperature are controlled.
Detailed Preparation Methodology
| Step | Reaction Type | Reagents & Catalysts | Conditions | Expected Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Fluorinated biphenyl synthesis (Suzuki coupling) | Fluorinated aryl halide + fluorinated arylboronic acid, Pd catalyst, K3PO4 base | Reflux in THF/H2O, inert atmosphere | 50-70 | Control of fluorine position critical |
| 2 | Hydroxylation (if needed) | Oxidation or substitution to introduce OH groups | Mild oxidants or nucleophilic substitution | 60-80 | Prepares for etherification |
| 3 | Etherification with allyl halide | Biphenyl diol + allyl bromide, K2CO3 base | 50-80°C in DMF or acetone | 70-85 | Propenyloxy groups introduced |
Research Findings and Optimization Notes
- Catalyst Selection: Palladium catalysts with phosphine ligands provide high selectivity and yield in biphenyl coupling reactions involving fluorinated substrates.
- Base Effects: Potassium phosphate and sodium tert-butoxide are effective bases for Suzuki coupling, while potassium carbonate is preferred for etherification due to its mildness and compatibility with allyl halides.
- Solvent Choice: Mixed aqueous-organic solvents improve solubility of reagents and facilitate coupling; DMF is favored for etherification due to its polar aprotic nature enhancing nucleophilicity.
- Temperature Control: Maintaining moderate temperatures during etherification prevents polymerization of allyl groups and side reactions.
- Purification: Column chromatography or recrystallization is used to isolate the pure compound, ensuring removal of palladium residues and unreacted starting materials.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents & Catalysts | Reaction Type | Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|---|
| Biphenyl core synthesis | Fluorinated aryl halide, arylboronic acid, Pd catalyst, K3PO4 | Suzuki-Miyaura coupling | Reflux THF/H2O, inert gas | 50-70 | Regioselective fluorination |
| Hydroxyl group introduction | Oxidants or nucleophiles | Hydroxylation/substitution | Mild conditions | 60-80 | Prepares for etherification |
| Etherification with allyl halide | Biphenyl diol, allyl bromide, K2CO3 | Nucleophilic substitution | 50-80°C, DMF or acetone | 70-85 | Introduces propenyloxy groups |
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